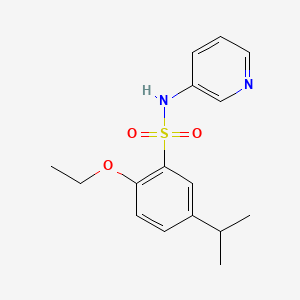

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

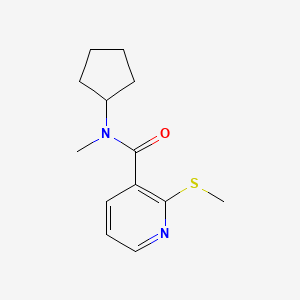

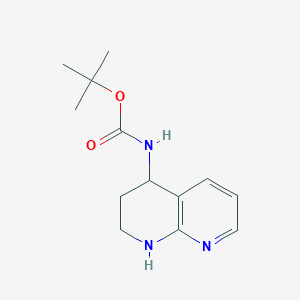

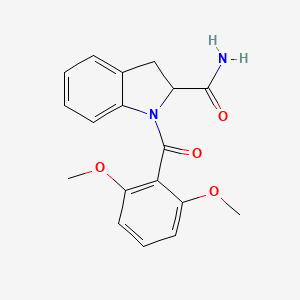

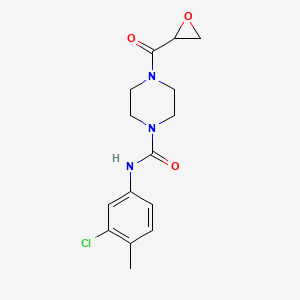

Indole derivatives, such as “1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives gives these compounds unique inhibitory properties . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been investigated for their effect of carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide, focusing on six unique applications:

Antitubercular Agent

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide has shown significant potential as an antitubercular agent. Research indicates that derivatives of indole-2-carboxamides can inhibit the growth of Mycobacterium tuberculosis by targeting the mycobacterial membrane protein large 3 transporter (MmpL3). This compound has demonstrated high activity against drug-sensitive strains of M. tuberculosis, making it a promising candidate for developing new tuberculosis treatments .

Anticancer Properties

This compound has been evaluated for its antiproliferative activities against various cancer cell lines. Studies have shown that certain derivatives of indole-2-carboxamides exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells and other cancer types. These compounds can inhibit key oncogenic protein kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and survival .

Antiparasitic Activity

Research has identified indoline-2-carboxamide derivatives as effective inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds have shown potent antiproliferative activity against the parasite, suggesting their potential use in treating trypanosomiasis .

Neuroprotective Effects

Some studies have explored the neuroprotective properties of indoline-2-carboxamide derivatives. These compounds have been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes them promising candidates for developing neuroprotective therapies .

Anti-inflammatory Applications

Indoline-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests their potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Recent research has explored the antiviral potential of indoline-2-carboxamide derivatives. These compounds have shown activity against several viruses, including influenza and hepatitis C virus. Their ability to inhibit viral replication and reduce viral load makes them promising candidates for developing new antiviral therapies .

Mécanisme D'action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .

Orientations Futures

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

Propriétés

IUPAC Name |

1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFIQMAIRBCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)

![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)